2-(Aminomethyl)-4-cyanobenzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-4-cyanobenzo[d]oxazole is a heterocyclic organic compound belonging to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-cyanobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form an intermediate, which is then cyclized to produce the desired oxazole . Another approach includes the use of metal-catalyzed cycloisomerization of α,β-acetylenic oximes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-cyanobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .
Scientific Research Applications
2-(Aminomethyl)-4-cyanobenzo[d]oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-cyanobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with nucleic acids and proteins, affecting their function and stability . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Aminomethyl)-4-cyanobenzo[d]oxazole include other oxazole derivatives such as 2-aminooxazole and benzoxazole . These compounds share the oxazole ring structure but differ in their substituents and functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminomethyl and cyano groups allow for versatile chemical modifications and interactions with biological molecules, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c10-4-6-2-1-3-7-9(6)12-8(5-11)13-7/h1-3H,5,11H2 |
InChI Key |
MMURYBHDLSZYGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CN)C#N |
Origin of Product |
United States |
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